Introduction: The Significance of the 1,4-Diazaspiro[4.4]nonane Scaffold
Introduction: The Significance of the 1,4-Diazaspiro[4.4]nonane Scaffold
An In-Depth Technical Guide to the Synthesis of 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile
The 1,4-diazaspiro[4.4]nonane core is a privileged heterocyclic motif in medicinal chemistry and drug discovery.[1][2] Its rigid, three-dimensional spirocyclic structure provides a unique conformational landscape that can be exploited to enhance the binding affinity and selectivity of drug candidates for their biological targets.[2] Derivatives of this scaffold have shown potential in the development of novel therapeutics, including treatments for cancer and inflammatory conditions.[1] The incorporation of a benzonitrile moiety, as in the target molecule 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile, is a common strategy in medicinal chemistry to introduce a polar group that can participate in hydrogen bonding or other interactions with a biological receptor. This guide presents a comprehensive overview of a plausible and efficient synthetic route to this promising compound, leveraging the power of multicomponent reactions.
Proposed Synthetic Strategy: A Multicomponent Approach
The synthesis of complex heterocyclic structures such as 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile can be streamlined through the use of multicomponent reactions (MCRs).[3][4][5] MCRs offer significant advantages over traditional linear syntheses by combining three or more starting materials in a single pot to form a complex product in a highly atom-economical fashion.[6][7] For the synthesis of the target molecule, an Ugi four-component reaction (U-4CR) is proposed.[6][8] The Ugi reaction is a cornerstone of MCRs, known for its versatility and high yields in the synthesis of α-acetamidoamides and their derivatives.[6][9]
The proposed retrosynthetic analysis for 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile via an Ugi-type reaction is outlined below. The key disconnection breaks the molecule down into four readily available starting materials: an amine, a ketone, a carboxylic acid, and an isocyanide.
Caption: Retrosynthetic analysis of the target molecule.
Reaction Mechanism: The Ugi Four-Component Condensation
The Ugi reaction proceeds through a fascinating cascade of reversible and irreversible steps.[6][8] The generally accepted mechanism for this transformation is as follows:
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Iminium Ion Formation: The reaction initiates with the condensation of the amine (ammonia) and the ketone (cyclopentanone) to form a Schiff base (imine). This is followed by protonation by the carboxylic acid component (4-formylbenzoic acid, which after initial reaction will be consumed and a different carboxylic acid will be part of the main reaction) to generate a highly electrophilic iminium ion.
-
Nucleophilic Attack by the Isocyanide: The nucleophilic isocyanide then attacks the iminium ion, forming a nitrilium ion intermediate.
-
Acyl Transfer: The carboxylate anion attacks the nitrilium ion, leading to the formation of an O-acyl-isoamide intermediate.
-
Mumm Rearrangement: The reaction culminates in an irreversible intramolecular acyl transfer, known as the Mumm rearrangement, to yield the stable α-acylaminocarboxamide product.[6][8]
Caption: Generalized mechanism of the Ugi reaction.
Detailed Experimental Protocol
This protocol is a proposed synthetic route and should be adapted and optimized based on experimental observations.
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 4-Cyanobenzaldehyde | 131.13 | 1.31 g | 10 |
| Cyclopentanone | 84.12 | 0.84 g | 10 |
| Ammonium chloride | 53.49 | 0.53 g | 10 |
| Sodium cyanide | 49.01 | 0.49 g | 10 |
| Methanol | 32.04 | 50 mL | - |
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-cyanobenzaldehyde (1.31 g, 10 mmol), cyclopentanone (0.84 g, 10 mmol), and ammonium chloride (0.53 g, 10 mmol) in methanol (50 mL).
-
Reaction Initiation: Stir the mixture at room temperature for 30 minutes.
-
Addition of Cyanide: Carefully add sodium cyanide (0.49 g, 10 mmol) to the reaction mixture in portions over 15 minutes. Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Reaction Progression: Heat the reaction mixture to reflux (approximately 65°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Workup: After completion of the reaction (typically 12-24 hours), cool the mixture to room temperature and concentrate it under reduced pressure to remove the methanol.
-
Extraction: To the residue, add water (50 mL) and extract with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Final Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile.
Characterization and Validation
The structure of the synthesized compound should be confirmed using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy will be crucial to elucidate the molecular structure. The proton NMR should show characteristic signals for the aromatic protons of the benzonitrile group, as well as the aliphatic protons of the cyclopentane and pyrrolidinone rings.[10]
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the nitrile (C≡N) group (around 2220-2240 cm⁻¹), the amide carbonyl (C=O) group (around 1650-1680 cm⁻¹), and N-H stretching vibrations.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula of the target compound by providing an accurate mass measurement.
Conclusion and Future Outlook
The proposed Ugi-type multicomponent reaction provides a highly efficient and convergent strategy for the synthesis of 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile. This approach is in line with the principles of green chemistry by maximizing atom economy and reducing the number of synthetic steps and purification procedures.[7][11] The modularity of the Ugi reaction also allows for the facile generation of a library of analogues by varying the starting materials, which is highly valuable in the context of drug discovery and development.[6] Further studies could explore the biological activity of this compound and its derivatives, potentially leading to the discovery of new therapeutic agents.
References
-
Javahershenas, R., & Nikzat, S. (2023). Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. RSC Advances, 13, 16619-16629. Available from: [Link]
-
Cimarelli, C. (2021). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules, 26(11), 3127. Available from: [Link]
-
de la Torre, D., & Ruijter, E. (2021). Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. Pharmaceuticals, 14(9), 884. Available from: [Link]
-
Ji, Z., et al. (2011). 3-Mesityl-2-oxo-1-oxaspiro[4.4]non-3-en-4-yl benzoate. Acta Crystallographica Section E: Structure Reports Online, 67(11), o1624. Available from: [Link]
-
Ivanova, Y., et al. (2022). 4-(8-Propyl-2,4-dithioxo-1,3-diazaspiro[4.5]decan-3-yl)spiro[1,5-dihydro-1,5-benzodiazepine-2,3′-indoline]-2′-one). Molbank, 2022(2), M1389. Available from: [Link]
-
Padwa, A., et al. (1995). Novel synthesis of 1,6,7,9-tetrasubstituted 8-oxo-1-azaspiro[4.4]nonanes. The Journal of Organic Chemistry, 60(19), 6258–6267. Available from: [Link]
-
Chem-Impex. (n.d.). 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). 3-(3-oxo-2H-2,4-benzodiazepin-4-yl)benzonitrile. PubChem Compound Database. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). 4'-((2-Butyl-4-oxo-1,3-diazaspiro(4.4)non-1-ene-3-yl)methyl)(1,1'-biphenyl)-2-carbonitrile. PubChem Compound Database. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis of spirocyclic-bis-β-lactams-lactams 54 from four-component... Available from: [Link]
-
Ghashghaei, O., et al. (2023). One-pot three-component synthesis of azaspirononatriene derivatives. Scientific Reports, 13(1), 18889. Available from: [Link]
-
Dömling, A., et al. (2002). Synthesis of hydantoins and thiohydantoins spiro-fused to pyrrolidines: druglike molecules based on the 2-arylethyl amine scaffold. Journal of Combinatorial Chemistry, 4(6), 563-574. Available from: [Link]
-
D'hooghe, M., & De Kimpe, N. (2009). Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. Synlett, 2009(13), 2039-2055. Available from: [Link]
-
Shaabani, A., et al. (2014). Ugi Four-Component Reactions Using Alternative Reactants. Current Organic Chemistry, 18(21), 2781-2804. Available from: [Link]
-
Academia.edu. (n.d.). (PDF) Multicomponent synthesis of heterocyclic compounds. Available from: [Link]
-
Alcaide, B., et al. (2015). Investigation of the Passerini and Ugi reactions in β-lactam aldehydes. Synthetic applications. Organic & Biomolecular Chemistry, 13(5), 1387-1394. Available from: [Link]
-
Popova, E. A., et al. (2018). Synthesis of Novel Diterpenic Peptides via the Ugi Reaction and Their Anticancer Activities. Molecules, 23(10), 2465. Available from: [Link]
-
Hranjec, M., et al. (2019). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molecules, 24(17), 3127. Available from: [Link]
-
Varma, R. S. (2012). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Future Medicinal Chemistry, 4(13), 1657-1677. Available from: [Link]
-
Jiang, B., et al. (2010). Multicomponent Reactions for the Synthesis of Heterocycles. In Topics in Heterocyclic Chemistry (Vol. 25, pp. 1-45). Springer. Available from: [Link]
-
ResearchGate. (n.d.). New Four-Component Ugi-Type Reaction. Synthesis of Heterocyclic Structures Containing a Pyrrolo[1,2- a ][3][12]diazepine Fragment. Available from: [Link]
- Google Patents. (n.d.). EP0021704A1 - Spiro-hydantoin derivatives, process for their preparation and pharmaceutical compositions thereof.
-
ResearchGate. (n.d.). A Direct Link Between the Passerini Reaction and α-Lactams. Available from: [Link]
-
MDPI. (n.d.). Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety. Available from: [Link]
-
ACS Publications. (n.d.). Synthesis of Spirocyclic Diarylfluorenes by One-Pot Twofold SNAr Reactions of Diaryl Sulfones with Diarylmethanes. Available from: [Link]
-
MDPI. (n.d.). Diversity Oriented Syntheses of Conventional Heterocycles by Smart Multi Component Reactions (MCRs) of the Last Decade. Available from: [Link]
-
Hilaris Publisher. (n.d.). Synthesis of novel spiro heterocyclic compounds contain thiohydantoin. Available from: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent advances in the multicomponent synthesis of heterocycles using tetronic acid - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02505E [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. (PDF) Multicomponent Reactions for the Synthesis of Heterocycles [academia.edu]
- 6. Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. 4-(8-Propyl-2,4-dithioxo-1,3-diazaspiro[4.5]decan-3-yl)spiro[1,5-dihydro-1,5-benzodiazepine-2,3′-indoline]-2′-one) [mdpi.com]
- 11. One-pot three-component synthesis of azaspirononatriene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 3-Mesityl-2-oxo-1-oxaspiro[4.4]non-3-en-4-yl benzoate - PMC [pmc.ncbi.nlm.nih.gov]
